1-甲基-4-(4-硝基苯基)哌嗪

概述

描述

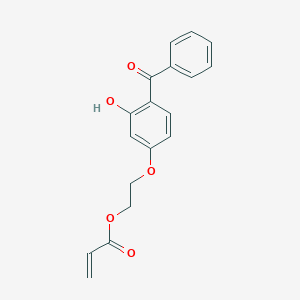

The compound "1-Methyl-4-(4-nitrophenyl)piperazine" is a derivative of piperazine, which is a chemical structure that serves as a backbone for a variety of pharmacologically active compounds. Piperazine derivatives have been extensively studied due to their potential therapeutic applications, including antidepressant and antianxiety activities, as well as their use as intermediates in the synthesis of more complex biologically active molecules .

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions starting from simple precursors. For instance, compounds with a piperazine moiety can be synthesized through Mannich reactions, as seen in the creation of novel derivatives with antidepressant and antianxiety properties . Another approach includes the amination of halogenated anilines using copper catalysts to produce intermediates for further chemical transformations . Additionally, alkylation, acidulation, and reduction of nitro groups are common steps in the synthesis of piperazine derivatives, as demonstrated in the production of 1-(2,3-dichlorophenyl)piperazine .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of certain piperazine derivatives reveals a chair conformation of the piperazine ring, which is a common feature in these compounds . The orientation of substituents, such as nitro groups, can also be determined, providing insight into the molecular geometry and potential intermolecular interactions within the crystal lattice .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, which are essential for their functionalization and application as pharmaceutical intermediates. The reactivity of these compounds is influenced by the substituents on the piperazine ring. For example, the presence of electron-withdrawing groups like nitro can facilitate further chemical modifications, such as the introduction of amino groups through nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties can be characterized using techniques like thermal analysis (TG-DTA and DSC) and NMR spectroscopy. The thermal stability of a piperazine derivative was assessed, indicating its suitability for various applications . Additionally, the presence of intermolecular interactions, such as hydrogen bonding and π-stacking, can significantly influence the solid-state properties of these compounds .

科学研究应用

合成和中间体

1-甲基-4-(4-硝基苯基)哌嗪在各种生物活性化合物的合成中起着重要的中间体作用。例如,其衍生物已被用于创造新型双(吡唑-苯并呋喃)杂化物,展示出显著的抗菌效果和生物膜抑制活性,特别是对大肠杆菌和金黄色葡萄球菌等菌株 (Mekky & Sanad, 2020)。同样,1-甲基-4-(4-硝基苯基)哌嗪已参与苯并咪唑化合物的合成,突显了其在新药物开发中的作用 (Liu Ya-hu, 2010)。

晶体学和结构分析

在晶体学研究中,1-甲基-4-(4-硝基苯基)哌嗪的衍生物已被分析以了解其分子结构。例如,X射线衍射分析已被用于确定相关化合物的晶体结构,提供了有关其构象和分子排列的见解 (Little et al., 2008)。

抗菌和抗真菌应用

多项研究探讨了1-甲基-4-(4-硝基苯基)哌嗪衍生物的抗菌和抗真菌潜力。这些化合物在抑制各种细菌菌株的生长方面表现出有希望的结果,包括引起血吸虫病的细菌,以及在深部真菌感染的治疗中 (Wu Qi, 2014),(Changmei Ke et al., 2010)。

抗病毒和抗肿瘤特性

从1-甲基-4-(4-硝基苯基)哌嗪衍生的化合物在抗病毒和抗肿瘤应用中显示出潜力。例如,某些衍生物对烟草花叶病毒(TMV)表现出有希望的抗病毒活性,并且还展示出强大的抗微生物活性 (Reddy et al., 2013)。此外,分子对接研究预测了其中一些衍生物具有强大的抗肿瘤效果 (Demirağ等,2022)。

药物合成

1-甲基-4-(4-硝基苯基)哌嗪是合成各种药物的关键,包括用于治疗偏头痛、癫痫和其他疾病的抗真菌药物和钙通道阻滞剂。改进的这些药物的合成方法强调了这种化合物在制药生产中的重要性 (Miao Zhen-yuan, 2006),(Shakhmaev et al., 2016)。

结合和相互作用研究

使用荧光光谱等技术研究了1-甲基-4-(4-硝基苯基)哌嗪衍生物的结合特性,这些研究提供了有关它们药代动力学机制的见解。这些研究对于理解这些化合物如何与牛血清白蛋白等生物靶标相互作用至关重要 (Karthikeyan et al., 2015)。

安全和危害

The compound is classified as an irritant, with hazard statements H315, H319, and H335 indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

作用机制

Target of Action

It has been used as a reagent in the preparation of diaminopyrimidines, which are known to inhibit mutant egfr tyrosine kinases .

Mode of Action

It’s known that the compound has been used in the synthesis of diaminopyrimidines, which can act as reversible and irreversible inhibitors of mutant egfr tyrosine kinases .

Biochemical Pathways

The compound’s use in the synthesis of diaminopyrimidines suggests it may indirectly influence the egfr signaling pathway .

Pharmacokinetics

The compound has a predicted density of 1.198±0.06 g/cm3 and a predicted boiling point of 369.5±37.0 °C

Result of Action

Its use in the synthesis of diaminopyrimidines, which are known to inhibit mutant egfr tyrosine kinases, suggests that it may have indirect effects on cell proliferation and survival .

属性

IUPAC Name |

1-methyl-4-(4-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-12-6-8-13(9-7-12)10-2-4-11(5-3-10)14(15)16/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNDUKANJZIZOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10385032 | |

| Record name | 1-methyl-4-(4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-(4-nitrophenyl)piperazine | |

CAS RN |

16155-03-6 | |

| Record name | 1-methyl-4-(4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-naphtho[2,1-b]thiete 2,2-dioxide](/img/structure/B98702.png)

![2-Chloro-1-nitro-3-[(propan-2-yl)oxy]benzene](/img/structure/B98711.png)

![[(2R,3S,5R)-5-[2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-3H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B98718.png)